1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
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Overview
Description
1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C20H20ClN3OS and its molecular weight is 385.91. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Several studies have synthesized novel compounds with structures related to the given chemical, demonstrating potent antimicrobial and antifungal activities. For instance, compounds synthesized from benzothiazole and piperazine derivatives have shown considerable efficacy against bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents to combat resistant microbial infections (Patel & Agravat, 2007), (Patel, Agravat, & Shaikh, 2011).
Anticancer Activities
Compounds containing the benzothiazole piperazine moiety have been evaluated for their anticancer activities. Novel synthetic routes have led to compounds with significant cytotoxic activities against various cancer cell lines, suggesting their potential in cancer therapy. This includes the design and synthesis of derivatives that have shown potent cytotoxic activities, indicating a promising avenue for the development of new anticancer drugs (Gudisela et al., 2017).
Antidepressant and Anxiolytic Activities
Research into novel derivatives linked via piperazine to benzothiazoles has also explored their pharmacological evaluation, including antidepressant and anxiolytic activities. These compounds have undergone tests to determine their efficacy in reducing depression and anxiety symptoms, indicating potential uses in psychiatric medication (Kumar et al., 2017).
Anti-inflammatory Activities
Further studies have synthesized new compounds with potential anti-inflammatory activities. These compounds, incorporating the benzothiazole and piperazine framework, have been tested in vitro and in vivo for their ability to reduce inflammation, showing promising results that could lead to new anti-inflammatory treatments (Ahmed, Molvi, & Khan, 2017).
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives, which this compound is a part of, have been found to exhibit various biological activities . For instance, they can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Benzothiazole derivatives have been found to exhibit antibacterial activity . They can inhibit various enzymes and proteins, disrupting the normal functioning of bacterial cells .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit various enzymes and proteins, disrupting the normal functioning of bacterial cells .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been found to act as dopamine and serotonin antagonists . This suggests that 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one may interact with dopamine and serotonin receptors in the brain.
Molecular Mechanism
Benzothiazole derivatives have been found to bind to the colchicine binding site of tubulin , suggesting that this compound may exert its effects at the molecular level through similar interactions.
Properties
IUPAC Name |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c21-16-7-4-8-17-19(16)22-20(26-17)24-13-11-23(12-14-24)18(25)10-9-15-5-2-1-3-6-15/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUOTEVHKNAUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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